2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

Catalog No.
S13564327
CAS No.
M.F
C12H10Cl2O3
M. Wt
273.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-...

Product Name

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid

IUPAC Name

2-(3,4-dichlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

InChI

InChI=1S/C12H10Cl2O3/c13-8-3-1-6(5-9(8)14)11-7(12(16)17)2-4-10(11)15/h1,3,5,10,15H,2,4H2,(H,16,17)

InChI Key

YVYRRLCAFXJPPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopentene ring substituted with a hydroxyl group and a carboxylic acid group, as well as a dichlorophenyl moiety. Its molecular formula is C12H10Cl2O3C_{12}H_{10}Cl_2O_3 and it has a molecular weight of approximately 273.11 g/mol. The presence of the dichlorophenyl group contributes to its potential biological activity and chemical reactivity.

Typical of carboxylic acids and phenolic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde.

These reactions are significant for synthesizing derivatives or analogues that may have enhanced properties or activities.

Research indicates that compounds similar to 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid exhibit various biological activities, particularly in the context of neuroprotection. For instance, related compounds have shown potential in treating acute brain injuries by protecting neural circuits from damage caused by reduced blood flow or trauma . The compound's structure suggests it may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

Synthesis of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid can be achieved through several methods:

  • Starting from 3-Hydroxycyclopent-1-ene-1-carboxylic acid: This can be chlorinated using chlorinating agents to introduce the dichloro substituents on the phenyl ring.
  • Cyclization Reactions: Utilizing appropriate precursors that allow for the formation of the cyclopentene structure through cyclization reactions.
  • Functional Group Transformations: Following initial synthesis, further transformations can be performed to achieve the desired functional groups.

The precise conditions and reagents will depend on the synthetic pathway chosen.

The applications of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid are primarily in medicinal chemistry and pharmacology. Potential applications include:

  • Neuroprotective agents: As indicated by its structural similarities to known neuroprotective compounds, it may be developed for treating neurodegenerative diseases or acute brain injuries.
  • Pharmaceutical intermediates: Its unique structure makes it a candidate for further modifications leading to new drugs.

Interaction studies are crucial for understanding how 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid behaves in biological systems. Investigations typically focus on:

  • Receptor Binding Affinity: Assessing how well the compound binds to various neurotransmitter receptors.
  • Metabolic Stability: Evaluating how the compound is metabolized in vivo and its pharmacokinetic properties.

Such studies are essential for predicting therapeutic efficacy and safety profiles.

Several compounds share structural features with 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Hydroxycyclopent-1-enecarboxylic acidHydroxyl and carboxylic acid groupsHigher affinity for GHB receptors
2-Hydroxycyclopent-1-enecarboxylic acidSimilar cyclopentene structureLacks chlorinated substituents
1-Hydroxycyclopent-2-ene-1-carboxylic acidDifferent positioning of hydroxyl and carboxylDistinct reactivity pattern
2-(4-Chlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acidChlorophenyl group at different positionVariability in biological activity

The presence of the dichlorophenyl substituent in 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid sets it apart from these similar compounds, potentially enhancing its biological activity and therapeutic potential.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

272.0006996 g/mol

Monoisotopic Mass

272.0006996 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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